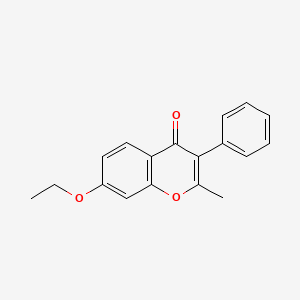

7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-ethoxy-2-methyl-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-3-20-14-9-10-15-16(11-14)21-12(2)17(18(15)19)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMZLYFEPUYWEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the ethoxy and methyl groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-2-methyl-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromenone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

7-Ethoxy-2-methyl-3-phenyl-4H-chromen-4-one has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and gene expression. The compound’s structure allows it to interact with various enzymes and receptors, influencing their activity and leading to desired biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 7

- 7-Methoxy derivatives: Example: 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one (CID 354368) . Impact: Methoxy derivatives generally exhibit higher thermal stability (e.g., melting point ~187°C for sulfonyl-substituted analogs) compared to ethoxy variants .

7-Hydroxy derivatives :

7-Ethoxy group :

Substituent Variations at Position 2

- Methyl vs. Trifluoromethyl: The methyl group (–CH₃) in the target compound contrasts with electron-withdrawing groups like trifluoromethyl (–CF₃) in analogs (e.g., 7-methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one) .

Hydroxy at Position 3 :

Aromatic Substituents at Position 3

- Phenyl vs. Substituted Phenyl :

Physicochemical Properties

*Estimated based on analogous structures .

Key Research Findings

Substituent Position Matters : 3-Hydroxy groups enhance antioxidant activity, while 7-ethoxy/methoxy groups optimize pharmacokinetics .

Electron-Withdrawing Groups : Trifluoromethyl at position 2 increases cytotoxicity (e.g., IC₅₀ ~5 µM in cancer cell lines) but may induce hepatotoxicity .

Hybrid Derivatives : Morpholinylmethyl or propargyl modifications (e.g., in ) improve target selectivity and bioavailability.

Biological Activity

7-Ethoxy-2-methyl-3-phenyl-4H-chromen-4-one, a chromenone derivative, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of 284.31 g/mol. The compound features a chromenone scaffold characterized by an ethoxy group at the 7-position and a methyl group at the 2-position.

Synthesis Methods:

The synthesis typically involves the reaction of 2-methyl-3-phenylchromen-4-one with ethyl iodide under basic conditions, often employing potassium carbonate as a base. This method allows for the selective introduction of the ethoxy group while maintaining the integrity of the chromenone structure.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation .

Mechanisms of Action:

- Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and Bax while downregulating anti-apoptotic genes like Bcl-2 and CDK4 .

- DNA Fragmentation: Analysis revealed that treatment with this compound led to significant DNA fragmentation in treated cells compared to controls, suggesting its potential as an anticancer agent .

Antioxidant Activity

The compound also exhibits notable antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. It acts by scavenging free radicals and inhibiting lipid peroxidation, thereby reducing cellular damage .

Study on Cytotoxicity

In a detailed study assessing the cytotoxic effects of various chromenone derivatives, including this compound:

- Cell Lines Tested: MCF-7, HCT-116, HepG2 (liver cancer), and BJ1 (normal skin fibroblast).

- Results: The compound demonstrated selective cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15 | Apoptosis induction |

| This compound | HCT116 | 20 | DNA fragmentation |

| Control (Doxorubicin) | MCF7 | 10 | Apoptosis induction |

Molecular Docking Studies

Molecular docking studies have indicated that this compound binds effectively to the active site of CDK4, an important target in cancer therapy. The binding interactions involve hydrophobic contacts and hydrogen bonding, further supporting its potential as a therapeutic agent .

Q & A

Q. What are the established synthetic routes for 7-ethoxy-2-methyl-3-phenyl-4H-chromen-4-one?

The synthesis typically involves multi-step organic reactions. A common approach begins with forming the chromenone core via condensation of a phenol derivative (e.g., resorcinol) with a β-ketoester or aldehyde under acidic or basic conditions. Subsequent functionalization includes ethoxy group introduction via alkylation (e.g., using ethyl iodide in the presence of a base like K₂CO₃) and phenyl group incorporation through electrophilic substitution or Suzuki coupling. Reaction optimization often employs catalysts like FeCl₃ or AlCl₃ to enhance regioselectivity .

Q. How is the structural integrity of this compound validated experimentally?

X-ray crystallography (XRD) is the gold standard for confirming molecular geometry. The SHELX suite (e.g., SHELXL) is widely used for refining crystallographic data, with parameters like bond angles, torsion angles, and hydrogen bonding patterns cross-verified against computational models. Complementary techniques include NMR (¹H/¹³C), FTIR for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What methodologies are recommended for preliminary biological activity screening?

Begin with in vitro assays to evaluate antimicrobial, anticancer, or anti-inflammatory potential. For example:

- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus, E. coli).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2, topoisomerase II) .

Advanced Research Questions

Q. How can contradictions in biological activity data between similar chromenone derivatives be resolved?

Discrepancies often arise from subtle structural variations (e.g., substituent position, electronic effects). Address this by:

- Conducting structure-activity relationship (SAR) studies with analogs (e.g., varying ethoxy/methyl groups).

- Validating assay conditions (e.g., pH, solvent controls) to rule out experimental artifacts.

- Comparing pharmacokinetic properties (e.g., solubility, metabolic stability) using HPLC or LC-MS .

Q. What strategies improve the yield and purity of this compound during scale-up?

- Catalyst optimization : Replace traditional Lewis acids (e.g., FeCl₃) with recyclable catalysts like ionic liquids to reduce waste.

- Continuous flow reactors : Enhance heat/mass transfer and reduce side reactions.

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity isolates .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity.

- Molecular dynamics (MD) simulations : Study ligand-protein binding stability over time.

- ADMET prediction : Use tools like SwissADME to optimize bioavailability and toxicity profiles before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.